molecular formula C17H22N2O3 B11395887 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B11395887
M. Wt: 302.37 g/mol
InChI Key: VEDLPBHVPBBMPN-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide (CAS: 2034301-25-0) is a benzamide derivative characterized by a dimethylaminoethyl side chain substituted with a furan ring and a 4-ethoxybenzamide moiety. Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol . The compound’s structure combines a planar benzamide core with a flexible dimethylaminoethyl-furan substituent, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C17H22N2O3/c1-4-21-14-9-7-13(8-10-14)17(20)18-12-15(19(2)3)16-6-5-11-22-16/h5-11,15H,4,12H2,1-3H3,(H,18,20)

InChI Key

VEDLPBHVPBBMPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the ethoxybenzamide moiety: The final step involves the coupling of the furan-dimethylamino intermediate with 4-ethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights

Heterocyclic Modifications :

  • Replacing furan with benzofuran (as in ) increases aromatic surface area, likely enhancing interactions with hydrophobic binding pockets.
  • Substituting thiophene for furan () introduces sulfur-mediated hydrogen bonding or metal coordination, which could modulate enzyme inhibition (e.g., kinase targets).

Aminoalkyl Side Chains: Diethylamino groups () vs. Piperidine () introduces rigidity and basicity, which may improve pharmacokinetic profiles by reducing off-target interactions.

Benzamide Substituents: 4-Ethoxy (target compound) vs. 4-methoxy () or 5-nitro (): Ethoxy’s longer chain may enhance solubility in nonpolar solvents, while nitro groups could introduce reactivity or toxicity.

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a furan ring and a dimethylamino group, this compound's interactions with various biological targets suggest significant implications for medicinal chemistry and therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of approximately 302.37 g/mol. The compound features a furan ring that enhances its reactivity and binding affinity to biological targets, alongside a dimethylamino group that may facilitate interactions through hydrogen bonding and electrostatic forces.

Structural Features

FeatureDescription
Furan RingContributes to chemical reactivity
Dimethylamino GroupEnhances binding affinity
Ethoxy GroupModulates solubility and stability

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its interactions with specific enzymes and receptors. The proposed mechanisms include:

  • Bioreduction of Nitro Groups : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects.
  • Binding Affinity : The structural components, particularly the dimethylamino group and furan ring, enhance binding to various enzymes or receptors, modulating their activity.
  • Hydrogen Bonding : The ability to form hydrogen bonds increases the likelihood of effective interactions with target proteins.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamideC13H16N4O3SC_{13}H_{16}N_{4}O_{3}SContains a sulfanyl group
(E)-N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-1-(4-methylpiperazin-1-yl)-2-nitroethenamineC18H24N4O3SC_{18}H_{24}N_{4}O_{3}SIncludes a piperazine moiety
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-methoxybenzamideC18H22N2O3C_{18}H_{22}N_{2}O_{3}Features a methoxy group instead of ethoxy

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives containing the dimethylamino group have shown promising results in inhibiting cell proliferation in lung cancer cell lines (A549 cells), demonstrating their potential as therapeutic agents .

Pharmacological Evaluations

In pharmacological studies, compounds that share structural similarities have been evaluated for their effects on various biological pathways. For instance, some derivatives have been shown to inhibit specific kinases involved in cancer progression, highlighting the potential for this compound as a lead compound in cancer therapy research .

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